molecular formula C17H17N3O3S B5752323 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide CAS No. 438234-90-3

2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide

Cat. No.: B5752323
CAS No.: 438234-90-3
M. Wt: 343.4 g/mol
InChI Key: NLMPPMSRYTZDHO-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide is a complex organic compound that features a benzodioxole ring and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Carbonyl Group: The benzodioxole ring is then functionalized with a carbonyl group via Friedel-Crafts acylation.

    Hydrazinecarbothioamide Formation: The final step involves the reaction of the acylated benzodioxole with 2,5-dimethylphenylhydrazine and thiocarbamide under acidic or basic conditions to form the desired hydrazinecarbothioamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can facilitate binding to hydrophobic pockets, while the hydrazinecarbothioamide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-ylcarbonyl)-N-phenylhydrazinecarbothioamide
  • 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-methylphenyl)hydrazinecarbothioamide
  • 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(3,5-dimethylphenyl)hydrazinecarbothioamide

Uniqueness

The uniqueness of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-(2,5-dimethylphenyl)hydrazinecarbothioamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets. The presence of the 2,5-dimethylphenyl group can enhance hydrophobic interactions and potentially improve the compound’s stability and bioavailability.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonylamino)-3-(2,5-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-3-4-11(2)13(7-10)18-17(24)20-19-16(21)12-5-6-14-15(8-12)23-9-22-14/h3-8H,9H2,1-2H3,(H,19,21)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMPPMSRYTZDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123602
Record name 1,3-Benzodioxole-5-carboxylic acid, 2-[[(2,5-dimethylphenyl)amino]thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438234-90-3
Record name 1,3-Benzodioxole-5-carboxylic acid, 2-[[(2,5-dimethylphenyl)amino]thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438234-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole-5-carboxylic acid, 2-[[(2,5-dimethylphenyl)amino]thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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